1,2-Bis(dicyclohexylphosphino)ethane
Overview
Description
1,2-Bis(dicyclohexylphosphino)ethane, or 1,2-DCPE, is a cyclic, organophosphorus-based compound used in the synthesis of organic compounds and in scientific research applications. It is a colorless, crystalline solid with a melting point of around 97°C, and is soluble in common organic solvents such as benzene and chloroform. 1,2-DCPE is widely used in organic synthesis, as a ligand in coordination chemistry and as a catalyst in various reactions. It is also used in a variety of scientific research applications, including the study of biochemical and physiological effects.
Scientific research applications
Synthesis Methodology
1,2-Bis(dicyclohexylphosphino)ethane has been synthesized through a method involving the reaction of 1,2-bis(dichlorophosphino)ethane with Grignard reagents. This process yields moderately air-sensitive tetraalkyldiphosphines (Burt et al., 1979).
Catalysis and Coordination Chemistry
- It acts as a ligand in gold(I) dimer complexes, bonding one Au atom at each P atom (Schaefer et al., 1992).
- The compound is used in iridium-catalyzed transfer hydrogenation of alkenes, offering high catalytic activity due to its bulky and electron-donating properties (Zhang et al., 2019).
- It is involved in nickel-catalyzed isomerization processes and exhibits complex formation with cyano-olefins (Acosta-Ramírez et al., 2007).
Applications in Organometallic Chemistry
- Utilized in nickel-catalyzed aryl thioether metathesis, crucial for accessing high-value thioethers and facilitating single-bond metathesis reactions (Delcaillau et al., 2019).
- Forms mononuclear square-planar rhodium(I) and iridium(I) complexes, useful in studying carbon monoxide reactions and catalytic activity in organic transformations (Zotto et al., 1991).
Other Significant Applications
- Has been used in synthesizing chiral 1,2-bis(phosphetano)ethanes, aiding in the ruthenium-catalyzed hydrogenation of functionalized ketones (Marinetti et al., 2001).
- Involved in the synthesis of new chromium(II) bidentate phosphine complexes, which are active in polymerization processes, particularly for 1,3-butadiene (Ricci et al., 2004).
- Used in the study of osmium(IV) oxo complexes formed via dioxygen activation, contributing to the understanding of oxidative and reductive chemical processes (Barthazy et al., 2000).
properties
IUPAC Name |
dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUYBUIVMHNXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336507 | |
Record name | 1,2-Bis(dicyclohexylphosphino)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(dicyclohexylphosphino)ethane | |
CAS RN |
23743-26-2 | |
Record name | 1,2-Bis(dicyclohexylphosphino)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23743-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(dicyclohexylphosphanyl)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023743262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(dicyclohexylphosphino)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis(dicyclohexylphosphino)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-BIS(DICYCLOHEXYLPHOSPHANYL)ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG2ZG8EGQ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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